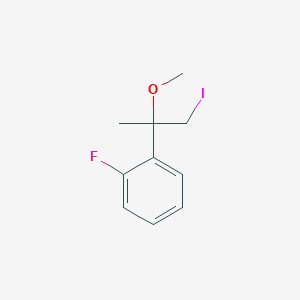

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene

Description

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene is a fluorinated aromatic compound with a branched propane-derived substituent at the ortho position of the benzene ring. The substituent features an iodine atom and a methoxy group on the central carbon of the propane chain. This structure combines halogenated and ether functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki coupling) due to the iodine atom’s susceptibility to nucleophilic displacement .

Properties

Molecular Formula |

C10H12FIO |

|---|---|

Molecular Weight |

294.10 g/mol |

IUPAC Name |

1-fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene |

InChI |

InChI=1S/C10H12FIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |

InChI Key |

NXJBGHSANGKFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CI)(C1=CC=CC=C1F)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.

Methoxypropan-2-yl Group Addition:

Chemical Reactions Analysis

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction:

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Reactivity Highlights |

|---|---|---|---|---|---|

| 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene | C10H11FIO | 311.10 | I, OCH3, F | N/A | High iodine reactivity |

| (1-Bromo-2-fluoropropan-2-yl)benzene | C9H10BrF | 217.08 | Br, F | N/A | Moderate SN2 reactivity |

| 1-Fluoro-2-(2-nitropropenyl)benzene | C9H8FNO2 | 181.16 | NO2, CH=CH | 43–44 | Nitro group reactivity |

| CAY10512 | C15H13FO | 228.26 | CH=CH-C6H4-OCH3, F | N/A | Conjugation-dependent activity |

Biological Activity

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene, with the CAS number 1601799-95-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is , with a molecular weight of 294.10 g/mol. The structure features a fluorine atom and an iodine atom, which are known to influence the compound's biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FIO |

| Molecular Weight | 294.10 g/mol |

| CAS Number | 1601799-95-4 |

Anticancer Potential

Research indicates that halogenated compounds, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that fluorinated derivatives can enhance the inhibition of hexokinase II (HKII), a critical enzyme in cancer metabolism, thereby promoting apoptosis in malignant cells .

Table 1: IC50 Values of Halogenated Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Fluorinated Derivative A | BxPC-3 (Pancreatic) | 0.50 |

| Fluorinated Derivative B | RD (Rhabdomyosarcoma) | 16.2 |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of metabolic pathways in cancer cells. The presence of fluorine and iodine enhances the lipophilicity and cellular uptake of the compound, allowing it to interfere with key metabolic processes such as glycolysis and oxidative phosphorylation .

Study on Cytotoxicity

In a comparative study examining various halogenated compounds, it was found that those with fluorine substitutions exhibited markedly lower IC50 values compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine significantly boosts the cytotoxic potential of these compounds under hypoxic conditions, which are common in tumor microenvironments .

In Vivo Studies

In vivo models have demonstrated that compounds similar to this compound can inhibit tumor growth effectively. For instance, studies involving xenograft models showed substantial reductions in tumor size when treated with fluorinated analogs, indicating their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.